molecular formula C9H8BrN B6148244 3-(2-bromoethyl)benzonitrile CAS No. 942282-39-5

3-(2-bromoethyl)benzonitrile

Cat. No.: B6148244
CAS No.: 942282-39-5
M. Wt: 210.1
InChI Key:
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Description

3-(2-Bromoethyl)benzonitrile is an organic compound with the chemical formula C9H8BrN. It is a derivative of benzonitrile, where a bromoethyl group is attached to the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-Bromoethyl)benzonitrile can be synthesized through several methods. One common method involves the bromination of 3-ethylbenzonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs in an inert solvent like carbon tetrachloride (CCl4) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromoethyl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.

    Reduction Reactions: Reduction of the nitrile group can lead to the formation of primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) are commonly used under mild to moderate conditions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are typical oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are common reducing agents.

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of primary amines.

Scientific Research Applications

3-(2-Bromoethyl)benzonitrile is utilized in various scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It is involved in the synthesis of potential drug candidates and intermediates.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    3-(Bromomethyl)benzonitrile: Similar structure but with a bromomethyl group instead of a bromoethyl group.

    2-(Bromomethyl)benzonitrile: The bromomethyl group is attached to the ortho position relative to the nitrile group.

    4-(Bromomethyl)benzonitrile: The bromomethyl group is attached to the para position relative to the nitrile group.

Uniqueness

3-(2-Bromoethyl)benzonitrile is unique due to its specific substitution pattern, which provides distinct reactivity and applications compared to its isomers and other benzonitrile derivatives. Its bromoethyl group allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

942282-39-5

Molecular Formula

C9H8BrN

Molecular Weight

210.1

Purity

95

Origin of Product

United States

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